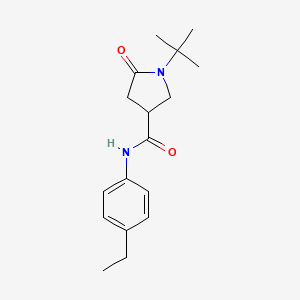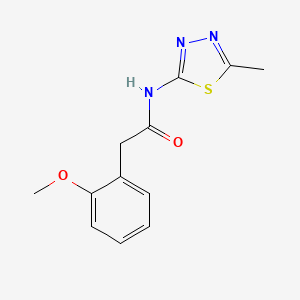![molecular formula C22H22N2O3S B11170502 2-[(benzylsulfonyl)amino]-N-(4-methylbenzyl)benzamide](/img/structure/B11170502.png)
2-[(benzylsulfonyl)amino]-N-(4-methylbenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzylsulfonyl)amino]-N-(4-methylbenzyl)benzamide is an organic compound with a complex structure that includes benzyl, sulfonyl, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzylsulfonyl)amino]-N-(4-methylbenzyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzylsulfonyl chloride, which is then reacted with an amine to form the sulfonamide. This intermediate is further reacted with 4-methylbenzylamine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzylsulfonyl)amino]-N-(4-methylbenzyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-[(Benzylsulfonyl)amino]-N-(4-methylbenzyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(benzylsulfonyl)amino]-N-(4-methylbenzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl group is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(Benzylsulfonyl)amino]-N-(4-methylbenzyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C22H22N2O3S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(benzylsulfonylamino)-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H22N2O3S/c1-17-11-13-18(14-12-17)15-23-22(25)20-9-5-6-10-21(20)24-28(26,27)16-19-7-3-2-4-8-19/h2-14,24H,15-16H2,1H3,(H,23,25) |
InChI Key |
QKPHJHWDISUTCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11170422.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B11170429.png)

![2-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11170456.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxybutanamide](/img/structure/B11170460.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide](/img/structure/B11170462.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11170464.png)
![2,6-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11170468.png)





![Ethyl (2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11170509.png)
